molecular formula C9H16N4 B3020063 3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine CAS No. 1365988-41-5

3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine

Cat. No.: B3020063
CAS No.: 1365988-41-5
M. Wt: 180.255
InChI Key: DRMIPGQITNMMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The safety of 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for the research on 1,2,4-triazole derivatives, including the compound “3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine”, could involve further exploration of their biological activities and potential applications in the treatment of various diseases. The development of more effective and potent agents based on these compounds is one of the most clinical challenges in modern medicinal chemistry .

Properties

IUPAC Name

3-propan-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7(2)8-11-12-9-10-5-3-4-6-13(8)9/h7H,3-6H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMIPGQITNMMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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